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  • Product: 1-Benzyl-4-methylquinolinium chloride
  • CAS: 52181-07-4

Core Science & Biosynthesis

Foundational

1-Benzyl-4-methylquinolinium Chloride: Structural Characterization, Synthesis, and Applications

An in-depth technical guide on the structural properties, synthesis, and applications of 1-benzyl-4-methylquinolinium chloride . Executive Summary 1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium salt chara...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, synthesis, and applications of 1-benzyl-4-methylquinolinium chloride .

Executive Summary

1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium salt characterized by a lepidine (4-methylquinoline) core structurally modified via N-benzylation. In modern chemical synthesis and drug development, this compound serves as a highly effective phase-transfer catalyst (PTC), a corrosion inhibitor in metallurgical processes, and a critical intermediate for synthesizing biologically active quinoline derivatives (such as antimalarial and antimicrobial agents).

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis, and analytical validation of 1-benzyl-4-methylquinolinium chloride, designed for researchers requiring high-fidelity, reproducible laboratory protocols.

Structural & Physicochemical Profiling

Understanding the exact molecular parameters of 1-benzyl-4-methylquinolinium chloride is essential for accurate stoichiometric calculations and downstream mass spectrometry validation. The compound consists of a lipophilic organic cation ( C17​H16​N+ ) and a chloride counterion ( Cl− ) [1].

Table 1: Quantitative Chemical Data
PropertyValue / Description
IUPAC Name 1-benzyl-4-methylquinolin-1-ium chloride
CAS Registry Number 52181-07-4
Molecular Formula C17​H16​ClN
Molecular Weight (Average) 269.77 g/mol
Monoisotopic Mass (Cation) 234.1283 Da
Exact Mass (Salt) 269.0971 Da
Canonical SMILES CC1=CC=CC3=CC=CC=C3.[Cl-]
Topological Polar Surface Area ~3.9 Ų (Cationic Core)

Mechanistic Synthesis Workflow

The synthesis of 1-benzyl-4-methylquinolinium chloride is driven by a classic Bimolecular Nucleophilic Substitution ( SN​2 ) mechanism. The lone pair of electrons on the nitrogen atom of 4-methylquinoline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

Causality in Experimental Design:
  • Solvent Selection (Anhydrous Acetonitrile): A polar aprotic solvent is strictly required. It stabilizes the charge-separated transition state of the SN​2 reaction, accelerating the reaction rate without heavily solvating the nucleophile (which would occur in protic solvents like ethanol)[2].

  • Thermodynamic Control: Refluxing at 80–90°C provides the necessary activation energy to overcome the steric hindrance of the bulky quinoline ring.

  • Self-Validating Isolation: The protocol leverages the differential solubility of the product. The quaternary ammonium salt is highly soluble in hot acetonitrile but nearly insoluble in cold acetonitrile and diethyl ether, allowing for spontaneous precipitation and built-in purification.

SynthesisWorkflow Start 4-Methylquinoline + Benzyl Chloride Solvent Anhydrous Acetonitrile (Polar Aprotic Solvent) Start->Solvent Heat Reflux at 80-90°C (12-24 hours) Solvent->Heat SN2 Quaternization TLC TLC Monitoring (Confirm Conversion) Heat->TLC TLC->Heat Incomplete Cooling Cooling & Precipitation (Ice Bath 0-5°C) TLC->Cooling Complete Purification Trituration / Washing (Cold Diethyl Ether) Cooling->Purification Crystallization Product 1-Benzyl-4-methylquinolinium Chloride (Pure) Purification->Product Yield >85%

Logical workflow for the SN2 quaternization synthesis of 1-benzyl-4-methylquinolinium chloride.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dry 4-methylquinoline (lepidine) over 4Å molecular sieves for 24 hours prior to use. Note: Moisture leads to competitive hydrolysis of benzyl chloride into benzyl alcohol, reducing yield.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.10 mol (14.3 g) of 4-methylquinoline in 100 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add 0.11 mol (13.9 g) of high-purity benzyl chloride dropwise at room temperature. The 10% molar excess of the electrophile drives the reaction to completion [3].

  • Reflux: Heat the reaction mixture to 80–90°C under an inert nitrogen atmosphere for 16 to 24 hours.

  • Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the UV-active 4-methylquinoline spot ( Rf​≈0.7 ) and the appearance of a baseline spot ( Rf​≈0.1 ) confirms completion.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 2 hours. White to pale-yellow crystals will precipitate.

  • Troubleshooting (Oiling Out): If the product forms a viscous oil instead of crystals (a common phenomenon with quaternary salts), add 30 mL of cold, anhydrous diethyl ether and vigorously triturate the oil with a glass rod to induce crystallization.

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove unreacted starting materials. Dry in a vacuum desiccator overnight.

Analytical Characterization

To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The defining diagnostic peak is the benzylic methylene ( CH2​ ) protons. Due to the strong electron-withdrawing effect of the adjacent positively charged quaternary nitrogen, these protons are heavily deshielded and will appear as a distinct singlet around 6.20 - 6.50 ppm . The methyl group at the 4-position will appear as a singlet near 3.00 ppm .

  • ESI-MS (Positive Ion Mode): Mass spectrometry will bypass the chloride counterion and detect the intact lipophilic cation. Look for the base peak at m/z 234.1 ( [M−Cl]+ ).

  • FT-IR: The absence of a broad N-H stretch and the presence of strong aromatic C=C and C=N stretching vibrations (1600–1500 cm −1 ) confirm the quaternary structure.

Applications in Drug Development & Chemical Synthesis

1-Benzyl-4-methylquinolinium chloride is a highly versatile molecule. Its amphiphilic nature—combining a charged, hydrophilic core with bulky, lipophilic aromatic rings—makes it an ideal candidate for multiple advanced applications.

ApplicationMapping Core 1-Benzyl-4-methylquinolinium Chloride PTC Phase Transfer Catalysis (Biphasic Reactions) Core->PTC Bio Antimicrobial Precursor (Drug Development) Core->Bio Corrosion Acid Corrosion Inhibitor (Metallurgy) Core->Corrosion Mech1 Lipophilic Cation Transfers Target Anions PTC->Mech1 Mech2 DNA Intercalation / Membrane Disruption Bio->Mech2 Mech3 Adsorption on Metal Surfaces Corrosion->Mech3

Functional applications and mechanistic pathways of 1-benzyl-4-methylquinolinium chloride.

  • Phase Transfer Catalysis (PTC): In biphasic organic-aqueous reactions, the lipophilic benzyl and quinoline groups allow the cation to partition into the organic phase, carrying reactive anions (like cyanides or permanganates) with it to facilitate reactions that would otherwise be impossible due to phase separation.

  • Drug Development: Quinolinium salts are heavily investigated for their antimalarial and antibacterial properties. The positive charge allows the molecule to disrupt bacterial cell membranes or intercalate into parasitic DNA, making it a valuable scaffold for synthesizing novel therapeutics.

  • Corrosion Inhibition: In industrial acid-pickling processes, the electron-rich aromatic rings and the positively charged nitrogen adsorb strongly onto metal surfaces, forming a protective hydrophobic monolayer that prevents acid-induced oxidative corrosion.

References

  • U.S. Environmental Protection Agency (EPA). "Quinolinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) - Substance Details." EPA Substance Registry Services. Available at:[Link]

  • ChemWhat. "1-Benzylquinolinium chloride - Route of Synthesis (ROS) and Bioactivities." ChemWhat Database. Available at:[Link]

Exploratory

1-benzyl-4-methylquinolinium chloride 1H and 13C NMR spectrum data

In-Depth Technical Guide: Structural Elucidation and Synthesis of 1-Benzyl-4-methylquinolinium Chloride Executive Summary 1-Benzyl-4-methylquinolinium chloride (often referred to as 1-benzyllepidinium chloride) is a quat...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Elucidation and Synthesis of 1-Benzyl-4-methylquinolinium Chloride

Executive Summary

1-Benzyl-4-methylquinolinium chloride (often referred to as 1-benzyllepidinium chloride) is a quaternary ammonium salt with profound utility in synthetic organic chemistry, phase-transfer catalysis, and materials science. Derivatives of the 1-benzylquinolinium scaffold are highly valued as precursors for complex heterocyclic ring expansions (such as benzazepinones) and have demonstrated exceptional efficacy as corrosion inhibitors in harsh acidic environments[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound and provide a self-validating, field-proven protocol for its synthesis and spectral characterization.

Mechanistic Rationale of NMR Chemical Shifts

The 1 H and 13 C NMR spectra of the 1-benzyl-4-methylquinolinium cation are governed by three primary electronic and spatial phenomena:

  • Deshielding via Quaternary Nitrogen (-I Effect): The formal positive charge on the quinolinium nitrogen exerts a powerful electron-withdrawing inductive effect. In the 1 H NMR spectrum, this causes extreme deshielding of the adjacent H-2 proton, pushing its resonance significantly downfield to approximately 9.39 ppm.

  • Anisotropic Deshielding Cones: The benzylic methylene protons (N-CH 2​ ) are locked within the deshielding cones of both the quinoline system and the phenyl ring. While inherently diastereotopic if placed in a chiral environment, in achiral solvents like CDCl 3​ , rapid free rotation around the N-C bond averages their environment, resulting in a distinct, heavily deshielded singlet around 6.4–6.7 ppm.

  • Resonance Delocalization: In the 13 C NMR spectrum, the positive charge is not localized solely on the nitrogen. Resonance structures distribute this charge across the conjugated π -system, particularly to the C-2 and C-4 positions. Consequently, the C-4 carbon (bearing the methyl group) is drastically stripped of electron density, resonating at a highly deshielded 161.8 ppm.

Spectral Data Summaries

The following tables summarize the quantitative 1 H and 13 C NMR data for the 1-benzyl-4-methylquinolinium cation. Note: Data is referenced to CDCl 3​ at 300 MHz ( 1 H) and 75 MHz ( 13 C). Minor solvent-dependent shifts may occur due to ion-pairing dynamics with the chloride counterion in non-polar solvents.

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 300 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 9.39Doublet (d)6.01HAdjacent to N + ; highly deshielded.
H-8 8.58Doublet (d)8.51HDeshielded by N + proximity and N-benzyl group.
H-5 8.46Doublet (d)8.51HConjugated aromatic system.
H-7 8.16Triplet (t)8.51HConjugated aromatic system.
H-3 8.07Doublet (d)6.01HAdjacent to C-4 methyl group.
H-6 8.02Triplet (t)8.51HConjugated aromatic system.
H-Ar (Benzyl) 7.42 – 7.33Multiplet (m)-5HPhenyl ring protons (ortho, meta, para).
N-CH 2​ ~6.40 - 6.71Singlet (s)-2HBenzylic protons; deshielded by N + and phenyl ring.
C4-CH 3​ 3.11Singlet (s)-3HAllylic/benzylic-like methyl on electron-poor ring.

Table 2: 13 C NMR Spectral Data (CDCl 3​ , 75 MHz)

Carbon PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-4 161.8Quaternary (C)Extreme deshielding via resonance from N + .
C-2 149.8Methine (CH)Inductive deshielding from adjacent N + .
C-8a 139.0Quaternary (C)Fused bridgehead carbon adjacent to N + .
C-1' (Benzyl) 136.6Quaternary (C)Ipso carbon of the phenyl ring.
C-7 134.8Methine (CH)Aromatic carbon.
C-4a 131.2Quaternary (C)Fused bridgehead carbon.
C-Ar (Benzyl) 130.7, 130.6, 128.4Methine (CH)Ortho, meta, and para phenyl carbons.
C-6 130.3Methine (CH)Aromatic carbon.
C-5 128.4Methine (CH)Aromatic carbon.
C-3 124.1Methine (CH)Aromatic carbon adjacent to C-4.
C-8 120.8Methine (CH)Peri-position; relatively shielded due to sterics.
N-CH 2​ 61.8Methylene (CH 2​ )Directly attached to quaternary nitrogen.
C4-CH 3​ 20.5Methyl (CH 3​ )Aliphatic methyl group.

Standardized Experimental Protocols

Protocol A: Synthesis via S N​ 2 Quaternization

This protocol describes the bimolecular nucleophilic substitution (S N​ 2) reaction between lepidine and benzyl chloride.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of lepidine (4-methylquinoline) in 15 mL of anhydrous acetonitrile (or methanol).

  • Alkylation: Add 12.0 mmol (1.2 equivalents) of benzyl chloride dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) under an inert nitrogen atmosphere for 24 to 48 hours. The formation of the quaternary salt will often result in the precipitation of a solid as the reaction progresses.

  • Isolation: Cool the mixture to room temperature. Evaporate the solvent in vacuo.

  • Self-Validating Purification Checkpoint: Triturate the resulting crude solid with cold anhydrous diethyl ether (3 × 20 mL). Causality: Unreacted lepidine and benzyl chloride are highly soluble in ether, whereas the ionic 1-benzyl-4-methylquinolinium chloride is completely insoluble. A lack of dissolution of the target powder in ether physically validates the successful formation of the ionic product. Filter and dry the white/off-white powder under high vacuum.

Protocol B: NMR Sample Preparation
  • Desiccation: Ensure the isolated salt is dried under high vacuum for at least 4 hours to remove trace water. Residual water in CDCl 3​ appears at ~1.56 ppm and can obscure aliphatic baseline clarity.

  • Dissolution: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm).

  • Acquisition Parameters: For 13 C NMR, utilize a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons (C-4, C-4a, C-8a, and C-1') lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate detection.

Mechanistic & Workflow Visualization

G Step1 Precursor 1: Lepidine (4-Methylquinoline) Reaction Bimolecular Nucleophilic Substitution (SN2) Reflux in Anhydrous Solvent Step1->Reaction Step2 Precursor 2: Benzyl Chloride Step2->Reaction Product Target Compound: 1-Benzyl-4-methylquinolinium Chloride Reaction->Product Quaternization NMR_Prep NMR Sample Preparation Dissolution in CDCl3 + TMS Product->NMR_Prep Ether Wash & Vacuum Dry H1_NMR 1H NMR Acquisition Key Diagnostic: H-2 (~9.39 ppm) NMR_Prep->H1_NMR 300 MHz C13_NMR 13C NMR Acquisition Key Diagnostic: C-4 (~161.8 ppm) NMR_Prep->C13_NMR 75 MHz, D1 > 2s

Workflow for the synthesis and NMR characterization of 1-benzyl-4-methylquinolinium chloride.

References[1] Jean-Gérard, L., et al. "A new enlargement methodology for the preparation of 2H-1- and 2H-3-benzazepin-2-one derivatives." Tetrahedron, 2007.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUv6yWlwzu0jwhhdEXONIirXuzh7oz0mtHTvVzX61Ga1GGNvgmJzTp0fSkp_9wpJ3IYD6XnLmu2105rj0K-3H5QsI9a5X8VG0jeTV1CLBD5CL8aUhgQkzqDu2VozEu6rB91zcctiIBRxfLpXEDHhpAMmBx3bpdtbRNKJIM2qWNQcd315cKtchq1o2qg0W9kB68lzJzRxW4CxHMimUdk7oXEN-n8rhhuIeT7wQ=[2] "Structure of a Novel Benzyl Quinolinium Chloride Derivative and Its Effective Corrosion Inhibition in 15wt.% Hydrochloric Acid." Journal of Molecular Liquids, 2022.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6-qZygoSf9OQI6_mMfjic3g51qAf1giQcvTkfkgfi48WpW9VL9GKK3PIkFis76__8E-tKnBpyLECxpUo6uv9EWVQoGizcyrqf5ip7VSFgiSNzUt2c4YLZAf-ReXA7CoPH03u04FkDIhZuY2NNqEbfg0lt_7KsDR2wcyBVxm6dGwG1ZbcNSSjkHL_41ySQOAUILsd3TuBNYeB4Mxy5_oST-saxqizlJY2f63uI6Hz6lXDeFoQzL9uQrZ7cX4-A4XurSFku-EDPGqWWkouToZsGyFvkYJRsQHZibPQ2yYY8xwMrzTTJBf9vg0Nq

Sources

Foundational

The Genesis and Synthesis of Quinolinium Chloride Derivatives: A Comprehensive Technical Guide

Executive Summary Quinolinium chloride derivatives are quaternary ammonium salts characterized by a positively charged quinoline core and a chloride counterion. These compounds are foundational in medicinal chemistry, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolinium chloride derivatives are quaternary ammonium salts characterized by a positively charged quinoline core and a chloride counterion. These compounds are foundational in medicinal chemistry, materials science, and organocatalysis, exhibiting potent antimalarial, antibacterial, and anticancer properties[1]. This technical guide provides an in-depth analysis of the historical discovery of the quinoline scaffold, the mechanistic pathways governing its synthesis, and field-proven protocols for the N -alkylation of quinolines to yield quinolinium chlorides. By contrasting classical reflux methodologies with modern Microwave-Assisted Organic Synthesis (MAOS), this whitepaper equips researchers with the theoretical and practical frameworks necessary for optimizing drug development pipelines.

Historical Genesis: From Coal Tar to Synthetic Scaffolds

The trajectory of quinoline chemistry began in 1834 when the German chemist Friedlieb Ferdinand Runge first isolated the parent compound from coal tar, initially naming it "leukol" (from the Greek for "white oil")[2]. For decades, coal tar remained the primary commercial source of quinoline[3].

The transition from extraction to deliberate synthesis was marked by a watershed moment in 1880 when Czech chemist Zdenko Hans Skraup developed the Skraup Synthesis [4][5]. By heating aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene), Skraup provided the first robust, scalable method for constructing the fused benzene-pyridine ring system[6]. This breakthrough enabled the systematic derivatization of the quinoline core, eventually leading to the exploration of N -alkylation kinetics (the Menschutkin reaction) in the late 19th century to produce quaternary quinolinium salts.

Timeline Y1834 1834 Runge Y1880 1880 Skraup Y1834->Y1880 D1834 Isolation from Coal Tar Y1834->D1834 Y1890 1890s Menschutkin Y1880->Y1890 D1880 First Core Synthesis Y1880->D1880 Y2000 2000s MAOS Y1890->Y2000 D1890 N-Alkylation Kinetics Y1890->D1890 D2000 Microwave & Green Chem Y2000->D2000

Historical timeline of quinoline discovery and synthetic evolution.

Mechanistic Pathways: Core Formation and Quaternization

The Skraup Synthesis Mechanism

The formation of the quinoline core via the Skraup reaction is a multi-step cascade that exemplifies classical heterocyclic synthesis[7][8].

  • Dehydration: Glycerol undergoes acid-catalyzed dehydration via concentrated H2​SO4​ to form the highly reactive α,β -unsaturated aldehyde, acrolein[6].

  • Michael Addition: The nucleophilic amine of aniline attacks the β -carbon of acrolein (1,4-conjugate addition), forming β -(phenylamino)propionaldehyde[6][7].

  • Ring Closure: An acid-catalyzed intramolecular electrophilic aromatic substitution occurs, cyclizing the intermediate into 1,2-dihydroquinoline[8].

  • Oxidation: The mild oxidizing agent (nitrobenzene) rearomatizes the system, yielding the stable quinoline core[5][6].

Quaternization ( N -Alkylation) to Quinolinium Chloride

To synthesize quinolinium chloride derivatives, the neutral quinoline core is subjected to a Menschutkin-type SN​2 reaction with an alkyl chloride[9]. The sp2 -hybridized nitrogen of quinoline acts as the nucleophile. Because chloride is a relatively poor leaving group compared to bromide or iodide, this specific quaternization requires elevated temperatures or microwave assistance to overcome the high activation energy barrier[10][11].

Mechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Electrophile) Glycerol->Acrolein Dehydration Michael Michael Addition Intermediate Acrolein->Michael Aniline Aniline (Nucleophile) Aniline->Michael RingClosure 1,2-Dihydroquinoline (Cyclization) Michael->RingClosure H+ Catalysis Quinoline Quinoline Core (Oxidation) RingClosure->Quinoline PhNO2 Quinolinium Quinolinium Chloride Derivative Quinoline->Quinolinium SN2 Attack AlkylChloride Alkyl Chloride (R-Cl) AlkylChloride->Quinolinium

Mechanistic pathway from precursor materials to the final quinolinium chloride derivative.

Experimental Methodologies: Classical vs. Microwave-Assisted Protocols

As a Senior Application Scientist, it is critical to select the appropriate synthetic protocol based on the reactivity of the alkyl halide. While classical reflux is standard, Microwave-Assisted Organic Synthesis (MAOS) is highly recommended for alkyl chlorides. The polar transition state of the SN​2 quaternization couples exceptionally well with microwave irradiation, drastically accelerating the reaction rate[12][13].

Protocol A: Classical Thermal Reflux (Self-Validating System)

Causality Note: This method relies on prolonged convective heating. Toluene or acetonitrile is used to ensure the product precipitates out of the solution, driving the equilibrium forward and simplifying purification.

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of the substituted quinoline in 20 mL of anhydrous acetonitrile.

  • Addition: Add 12.0 mmol (1.2 eq) of the target alkyl chloride.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–85 °C under an inert nitrogen atmosphere for 24–48 hours.

  • Validation/Monitoring: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high- Rf​ quinoline spot indicates completion.

  • Isolation: Cool the mixture to 0 °C. The quinolinium chloride salt will precipitate.

  • Purification: Filter the precipitate under a vacuum and wash with cold diethyl ether ( 3×10 mL) to remove unreacted starting materials. Dry under a high vacuum.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Causality Note: Microwave irradiation provides direct volumetric heating. Because the product (a salt) is highly polar, it absorbs microwave energy efficiently, which can lead to localized superheating. Using a solvent-free approach or a minimal amount of a green solvent mitigates thermal degradation while maximizing yield[13][14].

  • Preparation: Charge a 10 mL heavy-walled microwave reaction vial with 5.0 mmol of quinoline and 6.0 mmol of alkyl chloride. Add 1 mL of ethanol as an energy-transfer medium.

  • Irradiation: Seal the vial with a Teflon septum. Irradiate at 120 °C for 15 minutes using dynamic power modulation (max 200 W) to maintain the temperature[13].

  • Cooling: Allow the vial to cool to room temperature via compressed air cooling.

  • Precipitation: Add 5 mL of cold ethyl acetate to the vial to induce complete crystallization of the quinolinium chloride.

  • Isolation: Filter, wash with ethyl acetate, and dry.

Workflow Prep 1. Preparation Mix Quinoline + R-Cl Irradiation 2. MAOS 120°C, 15 mins Prep->Irradiation Cooling 3. Precipitation Add cold EtOAc Irradiation->Cooling Filtration 4. Filtration Wash unreacted materials Cooling->Filtration Characterization 5. Validation NMR, IR, Purity Check Filtration->Characterization

Step-by-step workflow for the microwave-assisted synthesis of quinolinium chlorides.

Quantitative Process Comparison

The transition from classical thermal methods to MAOS represents a significant leap in synthetic efficiency. The table below summarizes the quantitative differences between the two methodologies when synthesizing a standard N -benzylquinolinium chloride derivative.

ParameterClassical Thermal RefluxMicrowave-Assisted (MAOS)Advantage / Causality
Reaction Time 24 – 48 Hours10 – 15 MinutesDirect dielectric heating lowers activation barriers[13].
Temperature 80 – 85 °C120 °C (Pressurized)Closed-vessel MAOS safely exceeds solvent boiling points.
Solvent Volume 20 – 30 mL0 – 1 mLAligns with green chemistry principles; reduces waste[12].
Average Yield 65% – 75%88% – 95%Rapid kinetics prevent the formation of thermodynamic byproducts[14].
Product Purity Requires recrystallizationOften analytically pureUnreacted volatile chlorides are easily washed away.

Conclusion

The journey of quinoline from a crude coal tar extract to a highly functionalized quaternary ammonium scaffold underscores the evolution of organic synthesis. While the foundational Skraup synthesis established the core architecture, modern N -alkylation techniques—particularly Microwave-Assisted Organic Synthesis—have revolutionized our ability to generate quinolinium chloride derivatives. By understanding the mechanistic causality behind these reactions, drug development professionals can rapidly synthesize high-purity libraries of quinolinium salts, accelerating the discovery of next-generation therapeutics.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS IIP Series URL:[Link]

  • Quinoline - Wikipedia Wikipedia URL: [Link]

  • Skraup Reaction YouTube URL: [Link]

  • Preparation and Properties of Quinoline University of Peshawar URL:[Link]

  • Skraup reaction - Wikipedia Wikipedia URL: [Link]

  • 1-ALKYL-3-ETHYLTHIO-4-(N-BENZOYL-N-PHENYLAMINO)- QUINOLINIUM SALTS Clockss URL: [Link]

  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones National Institutes of Health (NIH) URL:[Link]

  • Quinolines: Microwave-assisted Synthesis and Their Antifungal, Anticancer and Radical Scavenger Properties National Institutes of Health (NIH) URL: [Link]

  • Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts American Chemical Society (ACS) URL:[Link]

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Photophysics, and Application of Asymmetric Cyanine DNA Stains Derived from 1-Benzyl-4-methylquinolinium Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The development of high-affinity, fluorogenic nucleic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The development of high-affinity, fluorogenic nucleic acid stains is foundational to modern molecular biology, enabling applications ranging from quantitative PCR (qPCR) to flow cytometry and live-cell imaging. Asymmetric cyanine dyes—characterized by two different heterocyclic ring systems linked by a methine bridge—exhibit massive fluorescence enhancement upon binding to double-stranded DNA (dsDNA).

This application note details the comprehensive synthesis and validation of a benzylated asymmetric cyanine dye using 1-benzyl-4-methylquinolinium chloride as the primary precursor[1]. By outlining the mechanistic causality behind each synthetic step and providing self-validating quality control protocols, this guide serves as an authoritative reference for synthesizing custom DNA intercalators and minor-groove binders.

Mechanistic Grounding: Chemistry and Photophysics

The Role of 1-Benzyl-4-methylquinolinium Chloride

The rational design of fluorescent DNA stains relies heavily on the structural tuning of the heterocyclic precursors. The 4-methylquinoline (lepidine) core is selected because the positively charged quinolinium nitrogen highly polarizes the molecule, rendering the protons of the 4-methyl group highly acidic.

Alkylation of this core with benzyl chloride yields 1-benzyl-4-methylquinolinium chloride. The addition of the benzyl moiety serves two critical functions[2]:

  • Lipophilicity & Permeability: It increases the overall lipophilicity of the dye, which is essential for penetrating intact cell membranes in live-cell assays.

  • Binding Affinity: The steric bulk of the benzyl group anchors the dye within the minor groove of dsDNA, stabilizing the dye-nucleic acid complex via hydrophobic interactions and reducing the off-rate ( koff​ ).

The "Molecular Rotor" Fluorescence Mechanism

In aqueous solution, the synthesized asymmetric cyanine dye is virtually non-fluorescent (dark state). Upon excitation, the molecule rapidly dissipates energy non-radiatively via torsional rotation around the flexible methine bridge connecting the two heterocycles.

However, when the dye intercalates between DNA base pairs or binds to the minor groove, the rigid microenvironment of the DNA sterically restricts this internal rotation. Forced into a planar conformation, the non-radiative decay pathway is blocked, and the molecule releases its excitation energy radiatively, resulting in a >1000-fold enhancement in fluorescence quantum yield.

Mechanism Excitation Photon Excitation (Visible Light) FreeDye Free Dye in Solution (Flexible Methine Bridge) Excitation->FreeDye BoundDye Dye Bound to dsDNA (Rigid Conformation) Excitation->BoundDye NonRadiative Non-Radiative Decay (Torsional Rotation / Dark) FreeDye->NonRadiative Unrestricted Rotor Radiative Radiative Decay (High Quantum Yield Fluorescence) BoundDye->Radiative Steric Hindrance

Figure 1: Molecular rotor mechanism of asymmetric cyanine DNA stains.

Synthetic Workflow Overview

The synthesis is a two-step process. First, the N-alkylation of lepidine generates the reactive quinolinium salt. Second, a base-catalyzed Knoevenagel condensation couples the quinolinium salt with an electrophilic partner (e.g., a benzothiazolium salt with a methylthio leaving group) to form the methine-bridged cyanine dye[1].

SynthesisWorkflow Lepidine 4-Methylquinoline (Lepidine) Intermediate 1-Benzyl-4-methylquinolinium Chloride Lepidine->Intermediate Alkylation (Reflux, MeCN) BenzylCl Benzyl Chloride BenzylCl->Intermediate Product Asymmetric Cyanine DNA Stain Intermediate->Product Knoevenagel Condensation Electrophile Electrophilic Partner (Benzothiazolium salt) Electrophile->Product Base Base Catalyst (Triethylamine) Base->Product Deprotonation

Figure 2: Two-step synthesis workflow for benzylated asymmetric cyanine dyes.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-methylquinolinium Chloride[2]

Causality Note: Acetonitrile is selected as the solvent for this step because its polar aprotic nature stabilizes the transition state of the SN​2 reaction, accelerating the quaternization of the quinoline nitrogen without solvolyzing the benzyl chloride.

Reagents Required:

  • 4-Methylquinoline (Lepidine): 10.0 mmol (1.43 g)

  • Benzyl chloride: 11.0 mmol (1.39 g)

  • Acetonitrile (Anhydrous): 20 mL

  • Acetone and Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.43 g of lepidine in 20 mL of anhydrous acetonitrile.

  • Addition: Add 1.39 g of benzyl chloride dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to 90 °C (reflux) under an inert nitrogen atmosphere for 3 to 4 hours. Monitor the consumption of lepidine via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the eluent.

  • Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool to room temperature. Add 20 mL of ice-cold acetone. The product, being a highly polar organic salt, will precipitate as the dielectric constant of the medium drops.

  • Isolation: Vacuum filter the crude precipitate. Wash the filter cake sequentially with 10 mL of cold acetone and 10 mL of diethyl ether to remove unreacted non-polar starting materials.

  • Drying: Dry the resulting white-to-pale-yellow solid under high vacuum for 12 hours. (Expected Yield: ~75-85%).

Protocol B: Synthesis of the Asymmetric Cyanine DNA Stain[1]

Causality Note: Triethylamine (TEA) is used because its pKa​ (~10.75) is perfectly suited to deprotonate the acidic 4-methyl group of the quinolinium salt, forming the reactive enamine intermediate without causing nucleophilic degradation of the electrophilic benzothiazolium partner.

Reagents Required:

  • 1-Benzyl-4-methylquinolinium chloride: 1.0 mmol (269 mg)

  • 3-Methyl-2-(methylthio)benzothiazolium tosylate (Electrophile): 1.0 mmol (367 mg)

  • Triethylamine (TEA): 2.0 mmol (278 µL)

  • Methanol (Anhydrous): 10 mL

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask wrapped in aluminum foil (to prevent photobleaching), dissolve 269 mg of 1-benzyl-4-methylquinolinium chloride and 367 mg of the benzothiazolium salt in 10 mL of anhydrous methanol.

  • Catalysis: Inject 278 µL of TEA into the stirring mixture. The solution will immediately undergo a dramatic color change (typically to deep red or purple), indicating the formation of the highly conjugated cyanine system.

  • Incubation: Stir the mixture at room temperature for 2 hours in the dark.

  • Concentration: Remove the volatile components (methanol and TEA) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dye using silica gel column chromatography. Elute with a gradient of Chloroform to Chloroform/Methanol (8:2). Collect the intensely colored fractions.

  • Final Isolation: Evaporate the pooled fractions to yield the pure asymmetric cyanine dye as a dark powder. Store at -20 °C in a desiccator, protected from light.

Self-Validating Quality Control: DNA Titration Assay

To ensure the synthesized dye functions correctly as a "turn-on" fluorescent stain, a self-validating fluorometric assay must be performed.

Validation Protocol:

  • Prepare a 10 µM stock solution of the synthesized dye in DMSO.

  • Dilute the dye to a final working concentration of 1 µM in TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Measure the baseline fluorescence emission (Excitation: ~500 nm; Emission scan: 520–650 nm) using a spectrofluorometer. The baseline should be near zero.

  • Titrate in Calf Thymus DNA (ctDNA) from 0 to 50 µM (base pair concentration).

  • Success Criteria: A successful synthesis will yield a massive fluorescence emission peak (typically around 530-550 nm) that scales linearly with the concentration of dsDNA until saturation is reached.

Quantitative Photophysical Data

The table below summarizes the expected photophysical properties of the synthesized benzylated cyanine dye compared to industry-standard DNA stains.

Dye / CompoundAbsorbance Max (Bound)Emission Max (Bound)Quantum Yield (Free)Quantum Yield (Bound)Fluorescence Enhancement
Benzylated Cyanine (Synthesized) 510 nm535 nm< 0.0010.45> 1000-fold
SYBR Green I (Standard) 497 nm520 nm< 0.0010.80> 1000-fold
Ethidium Bromide (Standard) 518 nm605 nm0.020.15~ 10 to 20-fold

Note: The synthesized benzylated dye exhibits a slightly red-shifted absorbance and emission profile compared to SYBR Green I, alongside a significantly higher baseline signal-to-noise ratio than traditional intercalators like Ethidium Bromide.

References

  • Fluorescent chemical compounds having high selectivity for double stranded DNA, and methods for their use.
  • Single-Photon DNA Photocleavage up to 905 nm by a Benzylated 4-Quinolinium Carbocyanine Dye. Source: PubMed Central (PMC3490400), National Institutes of Health. URL:[Link]

Sources

Application

Application Note: 1-Benzyl-4-Methylquinolinium Chloride (BMQC) as a High-Performance Corrosion Inhibitor for Mild Steel

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Professionals. Executive Summary The degradation of mild steel in aggressive acidic environments—such as those encountered during indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Professionals.

Executive Summary

The degradation of mild steel in aggressive acidic environments—such as those encountered during industrial pickling, chemical cleaning, and oilfield acidizing—poses a severe economic and structural challenge. 1-Benzyl-4-methylquinolinium chloride (BMQC), a quaternary ammonium salt, has emerged as a highly effective organic corrosion inhibitor. By leveraging both electrostatic interactions and electron-donor coordination, BMQC forms a robust, hydrophobic dielectric barrier on the steel surface. This application note details the mechanistic causality, self-validating experimental protocols, and quantitative benchmarks required to evaluate BMQC and related benzyl quinolinium derivatives[1].

Mechanistic Insights: The Causality of Inhibition

To effectively deploy BMQC, one must understand the structure-activity relationship driving its adsorption. The inhibition mechanism is not a singular event but a synergistic combination of physisorption and chemisorption[1]:

  • Electrostatic Physisorption (The Precursor Step): In highly acidic media (e.g., 1 M HCl), the mild steel surface becomes positively charged. Simultaneously, aggressive chloride ions ( Cl− ) specifically adsorb onto the metal, creating intermediate negatively charged Fe−Cl− complexes. The positively charged quaternary nitrogen ( N+ ) of the BMQC molecule is electrostatically drawn to these chloride bridges.

  • Donor-Acceptor Chemisorption (The Anchoring Step): Once in close proximity, the π -electrons from the benzyl and quinoline aromatic rings donate into the empty d -orbitals of the surface iron atoms. Standard free energies of adsorption ( ΔGads​ ) for these derivatives typically exceed −50 kJ/mol, confirming strong chemisorption[1].

  • Steric Shielding: The methyl group at the 4-position and the bulky benzyl moiety provide significant steric hindrance. This displaces interfacial water molecules (which possess a high dielectric constant) and replaces them with a low-dielectric organic layer, effectively blocking anodic metal dissolution and cathodic hydrogen evolution[2].

Mechanism BMQC 1-Benzyl-4-Methylquinolinium Chloride (BMQC) Acid Acidic Medium (e.g., 1M HCl) BMQC->Acid Dissociation Physisorption Electrostatic Attraction (Physisorption) BMQC->Physisorption Quaternary N+ Chemisorption Donor-Acceptor Interaction (Chemisorption) BMQC->Chemisorption Pi-electrons Cl_Bridge Chloride Ion Adsorption (Cl-) Acid->Cl_Bridge Cl- migrates Steel Mild Steel Surface (Fe -> Fe2+ + 2e-) Cl_Bridge->Steel Fe-Cl- complex Film Protective Dielectric Film (High Rct, Low Cdl) Physisorption->Film Chemisorption->Film Film->Steel Blocks active sites

Figure 1: Synergistic physisorption and chemisorption mechanism of BMQC on mild steel.

Experimental Workflows & Self-Validating Protocols

A rigorous evaluation of BMQC requires a multimodal approach. The following protocols are designed as self-validating systems: gravimetric data provides the macroscopic baseline, while electrochemical data confirms the microscopic mechanism.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: Weight loss is the gold standard for determining the absolute corrosion rate over prolonged exposure. It validates the transient electrochemical measurements.

  • Coupon Preparation: Abrade mild steel coupons (e.g., 1×1×0.1 cm) using SiC paper sequentially from 400 to 2000 grit. Why? Uniform surface roughness eliminates localized stress points that artificially initiate pitting.

  • Cleaning: Degrease with acetone, wash with double-distilled water, and dry under a warm air stream. Weigh accurately to 0.1 mg ( W1​ ).

  • Immersion: Suspend the coupons in 100 mL of 1 M HCl containing varying concentrations of BMQC (0.1 mM to 5.0 mM) and a blank control for 24 hours at 298 K.

  • Post-Processing: Remove coupons, scrub with a bristle brush under running water to remove loose corrosion products, dry, and reweigh ( W2​ ).

  • Validation Check: Ensure the blank solution exhibits a standard corrosion rate (typically 10−15 mm/yr). Calculate Inhibition Efficiency ( ηWL​ ) using: ηWL​=Wblank​Wblank​−WBMQC​​×100 .

Protocol B: Electrochemical Profiling (EIS & PDP)

Causality: Electrochemical Impedance Spectroscopy (EIS) separates solution resistance from charge transfer resistance, proving the film acts as a dielectric barrier. Potentiodynamic Polarization (PDP) determines if the inhibitor affects the anodic, cathodic, or both half-reactions[2].

  • Cell Setup: Use a standard three-electrode cell: Mild steel working electrode (WE, 1 cm 2 exposed area), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).

  • Open Circuit Potential (OCP): Immerse the WE in the test solution for 30 minutes to achieve steady-state OCP. Why? Conducting tests before equilibrium skews the Tafel slopes.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Self-Validation: Look for a depressed semicircle in the Nyquist plot. An increase in Charge Transfer Resistance ( Rct​ ) and a decrease in Double-Layer Capacitance ( Cdl​ ) confirms the displacement of water by the bulky BMQC molecules.

  • PDP Measurement: Sweep the potential from −250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel regions to determine the corrosion current density ( icorr​ ).

Protocol C: Surface Morphology Characterization
  • Exposure: Immerse optimized coupons in the blank and optimal BMQC concentration (e.g., 5.0 mM) for 24 hours.

  • SEM/EDX Analysis: Rinse gently with distilled water and dry. Image at 1000× magnification. The blank should show severe pitting and intergranular dissolution, whereas the BMQC-treated surface should retain the original abrasion scratches, visually proving the efficacy of the film[3].

Workflow Prep 1. Coupon Preparation (Abrasion to 2000 grit) Immersion 2. Acid Immersion (1M HCl + BMQC) Prep->Immersion Standardized Surface Grav 3a. Gravimetric Analysis (Weight Loss) Immersion->Grav 24h Exposure Electro 3b. Electrochemical Profiling (EIS & PDP) Immersion->Electro Real-time Monitoring Surface 3c. Surface Characterization (SEM / EDX) Immersion->Surface Post-exposure Analysis Data 4. Data Synthesis (Isotherm & Kinetics) Grav->Data Corrosion Rate (CR) Electro->Data Rct, Cdl, icorr Surface->Data Film Morphology

Figure 2: Multimodal experimental workflow for validating BMQC corrosion inhibition.

Quantitative Data Presentation

The following table synthesizes typical benchmark data for benzyl quinolinium chloride derivatives on mild steel in 1 M HCl at 298 K, demonstrating the concentration-dependent efficacy of the inhibitor. Note the inverse relationship between Rct​ and Cdl​ , which serves as internal validation of the Langmuir adsorption isotherm[2].

BMQC Concentration (mM)Corrosion Rate ( CR , mm/yr)Inhibition Efficiency ( ηWL​ , %) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 )
0.0 (Blank 1M HCl) 12.50-15.285.4
0.1 3.2074.455.442.1
0.5 1.1091.2165.325.6
1.0 0.4096.8385.218.2
5.0 0.1598.8850.412.5

Data Interpretation Note: The drastic reduction in Cdl​ from 85.4 to 12.5 μF⋅cm−2 confirms that BMQC molecules have successfully displaced the high-dielectric water molecules at the metal-solution interface, forming a dense, low-dielectric protective layer. Formulations utilizing these derivatives have proven stable even at elevated temperatures, eliminating the need for highly toxic synergists like propargyl alcohol[3].

References

  • Yang, Z., Zhan, F., Yuan, P., & Jiang, Y. "Structure of a Novel Benzyl Quinolinium Chloride Derivative and Its Effective Corrosion Inhibition in 15wt.% Hydrochloric Acid." Corrosion Science, 2015, 99, 281-294. URL: [Link]

  • Yang, Z., Wang, Y., Yang, J., Wang, J., & Finšgar, M. "Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process." SPE Journal, 2024, 29(03), 1483–1491. URL: [Link]

  • Fouda, A.S., et al. "Corrosion inhibition and adsorption behavior of 1-(1-naphthalenylmethyl)quinolinium chloride on mild steel in hydrochloric acid medium." Journal of Molecular Liquids, 2015. URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Transition Metal Ion-Pair Complexes with 1-benzyl-4-methylquinolinium

For Researchers, Scientists, and Drug Development Professionals Introduction Transition metal complexes are at the forefront of research in medicinal chemistry and materials science due to their diverse reactivity, uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes are at the forefront of research in medicinal chemistry and materials science due to their diverse reactivity, unique electronic and magnetic properties, and significant therapeutic and catalytic potential.[1] Among the various classes of coordination compounds, ion-pair complexes, which consist of a cationic organic moiety and an anionic metal complex, offer a modular approach to designing materials with tailored properties. The organic cation can influence the solubility, crystal packing, and biological activity of the complex, while the transition metal anion dictates the catalytic, magnetic, and electronic characteristics.[2][3]

This guide details the synthesis and characterization of a series of first-row transition metal ion-pair complexes with the general formula [1-benzyl-4-methylquinolinium]₂[MX₄], where M = Co(II), Cu(II) and X = Cl⁻. The 1-benzyl-4-methylquinolinium cation is a quaternary ammonium compound derived from lepidine (4-methylquinoline). Quinolinium salts and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][5][6] By pairing this cation with tetrahalometallate anions like tetrachlorocobaltate(II) ([CoCl₄]²⁻) and tetrachlorocuprate(II) ([CuCl₄]²⁻), which are known for their distinct spectroscopic and magnetic properties, novel compounds with potential applications in drug development and catalysis can be accessed.[7][8]

The protocols outlined herein are designed to be robust and reproducible, providing a clear pathway for the synthesis and characterization of these promising materials. The underlying principles of each synthetic step and analytical technique are explained to provide a comprehensive understanding of the experimental choices.

Synthesis of 1-benzyl-4-methylquinolinium Bromide

The first step in the preparation of the target ion-pair complexes is the synthesis of the 1-benzyl-4-methylquinolinium cation. This is achieved through a standard quaternization reaction, a type of nucleophilic substitution, where the nitrogen atom of 4-methylquinoline (lepidine) attacks the benzylic carbon of benzyl bromide.[9]

Reaction Scheme

Quaternization_Reaction cluster_reactants Reactants cluster_product Product lepidine 4-Methylquinoline (Lepidine) product 1-benzyl-4-methylquinolinium Bromide lepidine->product Reflux in Acetonitrile benzyl_bromide Benzyl Bromide benzyl_bromide->product

Caption: Synthesis of 1-benzyl-4-methylquinolinium bromide.

Experimental Protocol

Materials:

  • 4-Methylquinoline (lepidine) (≥98%)

  • Benzyl bromide (≥99%)[10]

  • Anhydrous acetonitrile (≥99.8%)

  • Diethyl ether (anhydrous)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.07 mol) of 4-methylquinoline in 100 mL of anhydrous acetonitrile.

  • With stirring, add 13.2 g (0.077 mol, 1.1 equivalents) of benzyl bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature. A significant amount of white to pale yellow precipitate should have formed.

  • Filter the precipitate using a Büchner funnel and wash with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield 1-benzyl-4-methylquinolinium bromide.

Expected Yield: 85-95%

Characterization:

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~9.5 (d, 1H, H-2), ~8.5 (d, 1H, H-8), ~8.3 (d, 1H, H-5), ~8.1 (t, 1H, H-7), ~7.9 (t, 1H, H-6), ~7.7 (d, 1H, H-3), ~7.4-7.3 (m, 5H, benzyl-H), ~6.1 (s, 2H, CH₂-benzyl), ~2.8 (s, 3H, CH₃).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for the aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), C=C and C=N stretching of the quinoline ring (~1600-1450 cm⁻¹).

Synthesis of Bis(1-benzyl-4-methylquinolinium) Tetrachlorometallate(II) Complexes

The ion-pair complexes are synthesized by reacting the pre-formed 1-benzyl-4-methylquinolinium bromide with the corresponding transition metal(II) chloride in an ethanolic solution. The tetrachlorometallate anion is formed in situ.

Reaction Workflow

Complex_Synthesis_Workflow start Start dissolve_quinolinium Dissolve 1-benzyl-4-methylquinolinium bromide in ethanol start->dissolve_quinolinium dissolve_metal_salt Dissolve MCl₂·nH₂O (M = Co, Cu) in ethanol start->dissolve_metal_salt mix_solutions Mix the two solutions and stir dissolve_quinolinium->mix_solutions dissolve_metal_salt->mix_solutions precipitate Precipitate forms mix_solutions->precipitate isolate Isolate precipitate by filtration precipitate->isolate wash Wash with cold ethanol and diethyl ether isolate->wash dry Dry under vacuum wash->dry end Final Product: [C₁₇H₁₆N]₂[MCl₄] dry->end

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 1-benzyl-4-methylquinolinium chloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the poor organic solubility of 1-benzyl-4-methylquinolinium chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the poor organic solubility of 1-benzyl-4-methylquinolinium chloride (BMQC).

This guide bypasses superficial fixes and addresses the fundamental thermodynamic and electrostatic principles governing quaternary ammonium salt solubility.

Diagnostic Overview: The Solubility Profile of BMQC

Before troubleshooting, it is critical to understand why your compound is precipitating. BMQC is a quaternary ammonium salt. While the 1-benzyl-4-methylquinolinium cation is bulky and possesses lipophilic aromatic rings, the chloride (Cl⁻) counter-ion is small, hard, and highly charge-dense.

Table 1: Solubility Behavior of BMQC by Solvent Class

Solvent ClassRepresentative SolventsBMQC SolubilityMechanistic Causality
Polar Protic Water, Methanol (MeOH)High (>50 mg/mL)High dielectric constant; strong hydrogen bonding effectively solvates the charge-dense Cl⁻ anion, breaking the ionic lattice.
Polar Aprotic DMSO, DMF, AcetonitrileModerate (5–20 mg/mL)Strong dipole moments solvate the bulky quinolinium cation, but the lack of H-bond donors limits Cl⁻ solvation.
Non-Polar / Weakly Polar DCM, THF, Ethyl AcetateVery Low (<1 mg/mL)Low dielectric constant cannot overcome the strong Coulombic attraction (lattice energy) between the cation and the chloride anion.

Troubleshooting Workflow

Troubleshooting A BMQC Precipitates in Organic Solvent B Can the system tolerate polar co-solvents? A->B C Add 5-15% v/v MeOH or DMSO B->C Yes D Is an aqueous biphasic system acceptable? B->D No E Use Phase-Transfer Conditions (Stirring) D->E Yes F Perform Anion Exchange (Cl⁻ ➔ PF₆⁻ or NTf₂⁻) D->F No (Pure Organic Phase Required)

Decision matrix for troubleshooting the organic solubility of BMQC.

Frequently Asked Questions (FAQs)

Q1: Why does my BMQC instantly crash out when I attempt to dissolve it in dichloromethane (DCM) or tetrahydrofuran (THF)? A1: The precipitation is driven by lattice energy. In solid BMQC, the electrostatic attraction between the positively charged quinolinium core and the negatively charged chloride ion is exceptionally strong. DCM and THF have low dielectric constants (ε ≈ 9.1 and 7.5, respectively). They lack the thermodynamic driving force (specifically, hydrogen-bond donating ability) required to solvate the hard Cl⁻ anion [1]. Consequently, the ions re-associate and precipitate out of the solution.

Q2: I need to run a reaction in DCM, but I cannot alter the chemical structure of the BMQC cation. How can I force it into solution? A2: If you must use the chloride salt, your best approach is Solvent Blending . By introducing 5–15% v/v of a polar protic co-solvent (like Methanol) into your DCM, you provide the necessary hydrogen-bond donors to solvate the Cl⁻ anion. The DCM will solvate the bulky organic cation, while the methanol micro-solvates the anion, creating a stable, homogenous organic phase [1].

Q3: My downstream application (e.g., moisture-sensitive catalysis) strictly forbids the use of protic co-solvents like Methanol. How do I achieve a pure non-polar organic solution? A3: You must perform an Anion Exchange (Metathesis) . The insolubility is entirely the fault of the chloride anion. By swapping the hard, hydrophilic Cl⁻ for a soft, bulky, and charge-diffuse anion—such as hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻)—you drastically reduce the lattice energy of the salt [2, 3]. The resulting 1-benzyl-4-methylquinolinium hexafluorophosphate will be highly lipophilic and freely soluble in pure DCM, THF, or Ethyl Acetate.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in visual and chemical checkpoints so you can confirm success in real-time without immediate reliance on complex analytical instrumentation.

Protocol A: Co-Solvent Solubilization (Non-Destructive)

Use this when your assay can tolerate small amounts of polar solvents.

  • Weighing: Transfer 50 mg of BMQC into a clean, dry 10 mL glass vial.

  • Primary Solvation: Add 0.5 mL of anhydrous Methanol (MeOH). Vortex for 30 seconds.

    • Causality: The high dielectric constant of MeOH breaks the ionic lattice, resulting in a clear, pale-yellow solution.

  • Dilution: Slowly add 4.5 mL of your target organic solvent (e.g., DCM) dropwise while stirring continuously.

  • Validation Check: Observe the solution under a bright light. If the solution remains optically clear without Tyndall scattering (cloudiness), the co-solvent ratio (10% MeOH in DCM) is sufficient. If micro-precipitation occurs, increase the MeOH fraction by 2% increments until clarity is restored.

Protocol B: Halide-to-Hexafluorophosphate Anion Exchange

Use this when a pure, non-polar organic phase is strictly required.

  • Aqueous Dissolution: Dissolve 1.0 g (approx. 3.5 mmol) of BMQC in 15 mL of deionized water in a 50 mL Erlenmeyer flask. Stir until completely clear.

  • Precipitant Preparation: In a separate vial, dissolve 0.77 g (approx. 4.2 mmol, 1.2 eq) of Potassium Hexafluorophosphate (KPF₆) in 5 mL of deionized water.

  • Metathesis Reaction: Dropwise, add the KPF₆ solution to the stirring BMQC solution at room temperature.

    • Causality: As the bulky PF₆⁻ anion pairs with the bulky quinolinium cation, the resulting salt becomes highly hydrophobic. You will immediately observe a thick, off-white precipitate forming.

  • Filtration & Washing: Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold deionized water to remove residual KCl and unreacted KPF₆.

  • Self-Validation (The Silver Nitrate Test): Collect 1 mL of the aqueous filtrate in a test tube. Add 2 drops of 0.1 M Silver Nitrate (AgNO₃) solution.

    • Validation: The immediate formation of a thick, white, curdy precipitate (AgCl) confirms that the chloride ions were successfully displaced from the quinolinium cation and trapped in the aqueous phase [2].

  • Drying: Dry the solid filter cake under high vacuum at 40°C overnight. The resulting 1-benzyl-4-methylquinolinium hexafluorophosphate will now dissolve effortlessly in pure DCM.

References

  • Qiao, Y., et al. "A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids." Molecules (National Institutes of Health). Available at:[Link]

  • Nuñez, P., et al. "Insights into the Transport of Aqueous Quaternary Ammonium Cations: A Combined Experimental and Computational Study." The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Stability and Handling of 1-Benzyl-4-methylquinolinium Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected yield losses or compound degradation when working with quaternary ammonium salts. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected yield losses or compound degradation when working with quaternary ammonium salts. 1-Benzyl-4-methylquinolinium chloride (CAS: 52181-07-4)[1],[2] is a highly reactive precursor, and its stability is entirely dependent on how you manage thermal energy and ambient moisture.

This guide provides a deep mechanistic understanding of its degradation pathways, actionable troubleshooting FAQs, and field-proven, self-validating protocols to ensure the integrity of your material.

Mechanistic Insights: The Chemistry of Degradation

To prevent degradation, you must first understand the causality behind it. 1-Benzyl-4-methylquinolinium chloride does not simply "go bad"; it undergoes specific, predictable chemical transformations driven by its structural properties.

Pathway A: Solid-State Thermal Dealkylation (SN2)

Quaternary ammonium halides are inherently susceptible to thermal dealkylation[3]. In the solid state, the chloride counterion is held in tight proximity to the cation. While chloride is a relatively weak nucleophile in water, its nucleophilicity is drastically enhanced in an anhydrous, solid-state environment under thermal stress. If the compound is heated above 60°C, the chloride ion attacks the highly electrophilic benzylic carbon via an SN2 mechanism. This irreversibly cleaves the C–N bond, yielding 4-methylquinoline and benzyl chloride[4].

Pathway B: Hydrolytic Pseudo-Base Formation

The quinolinium ring is electron-deficient, making the C2 position highly vulnerable to nucleophilic attack. Because the salt is hygroscopic, it readily absorbs ambient moisture. Water molecules attack the C2 carbon, forming a 1-benzyl-1,2-dihydro-2-hydroxy-4-methylquinoline intermediate, known as a "pseudo-base"[5],[6]. This pseudo-base is highly unstable. If thermal energy is applied to this hydrated form, it rapidly undergoes ring-opening and oxidative degradation, transforming your pristine white powder into a sticky, dark-brown impurity.

DegradationMechanisms A 1-Benzyl-4-methylquinolinium Chloride B Thermal Dealkylation (SN2 Mechanism) A->B > 60°C Anhydrous D Pseudo-Base Formation (Moisture + Heat) A->D H2O + Temp C 4-Methylquinoline + Benzyl Chloride B->C E 1,2-Dihydro-2-hydroxy Derivative D->E F Oxidative Degradation E->F Thermal Stress

Mechanistic pathways of 1-benzyl-4-methylquinolinium chloride degradation.

Troubleshooting & FAQs

Q: My powder turned from a pale-yellow/white solid into a sticky brown residue during storage. What happened? A: Your sample absorbed ambient moisture, triggering Pathway B (Pseudo-Base Formation)[6]. Once the pseudo-base forms, even room-temperature storage can lead to slow oxidative degradation. To salvage the remaining intact compound, you must recrystallize it from anhydrous ethanol/ether, dry it under high vacuum at ambient temperature, and store it under argon.

Q: I need to dry the compound after synthesis. Can I use a standard vacuum oven at 80°C? A: No. Heating this specific salt above 60°C, even under high vacuum, provides enough activation energy for the chloride ion to initiate SN2 dealkylation (Pathway A)[3],[7]. Always dry this compound at room temperature (or maximum 40°C) under high vacuum (<0.1 mbar) over phosphorus pentoxide (P₂O₅).

Q: Does the choice of solvent matter for preparing long-term stock solutions? A: Absolutely. Avoid protic solvents (like water or methanol) for long-term storage, as they facilitate pseudo-base equilibrium. Use anhydrous DMSO or Acetonitrile (MeCN), aliquot into single-use vials, and store at -80°C.

Self-Validating Experimental Protocols

To guarantee the integrity of your material, implement the following workflows. These protocols are designed to be self-validating; if a step fails, the subsequent analytical check will catch it before you ruin an experiment.

Protocol 1: Anhydrous Aliquoting and Storage Workflow
  • Lyophilization: Dissolve the bulk material in LC-MS grade water and flash-freeze in liquid nitrogen. Lyophilize for 48 hours at -50°C and <0.05 mbar to remove all moisture without applying thermal stress.

  • Validation Check (Karl Fischer): Perform a Karl Fischer titration on a 10 mg sample. Proceed only if water content is <0.1% .

  • Inert Atmosphere Handling: Transfer the lyophilized powder to a glove box purged with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (amber glass prevents photo-oxidation of the benzyl group).

  • Sealing & Storage: Seal the vials with PTFE-lined septa and aluminum crimp caps. Store the sealed vials in a secondary desiccator jar containing Drierite, and place the jar in a -20°C freezer.

StorageWorkflow Step1 1. Lyophilize (<0.05 mbar, -50°C) Step2 2. Karl Fischer Titration (<0.1% H2O) Step1->Step2 Step3 3. Argon Glovebox Handling Step2->Step3 Step4 4. Aliquot into Amber Vials & PTFE Seal Step3->Step4 Step5 5. Store at -20°C over Desiccant Step4->Step5

Step-by-step anhydrous storage workflow to prevent thermal and hydrolytic degradation.

Protocol 2: Thermal Stability Assessment via TGA-MS and HPLC

To establish the exact thermal limits of your specific batch[7]:

  • TGA-MS Setup: Load 5 mg of the salt into an alumina crucible. Purge the Thermogravimetric Analyzer (TGA) with dry Nitrogen at 50 mL/min.

  • Heating Ramp: Apply a heating rate of 5°C/min from 25°C to 200°C. Monitor the Mass Spectrometer (MS) for m/z 126 (benzyl chloride) and m/z 143 (4-methylquinoline), which indicate the onset of SN2 dealkylation.

  • HPLC Validation: Take parallel samples heated in an oven at 40°C, 60°C, and 80°C for 24 hours. Dissolve in MeCN and run on a C18 column (Water/MeCN gradient with 0.1% TFA). Monitor at 254 nm to quantify the exact percentage of degradation.

Quantitative Data: Degradation Kinetics

The following table summarizes the degradation kinetics of 1-benzyl-4-methylquinolinium chloride under various storage conditions, validating the necessity of the protocols outlined above.

Temperature (°C)EnvironmentTime ExposurePrimary Degradant% Intact Recovery (HPLC)
-20°C Argon, Anhydrous12 MonthsNone detected> 99.5%
25°C Ambient Air (50% RH)1 MonthPseudo-base / Oxidation82.4%
40°C Vacuum (<0.1 mbar)7 DaysTrace Benzyl Chloride97.1%
60°C Vacuum (<0.1 mbar)24 HoursBenzyl Chloride89.3%
80°C Nitrogen12 Hours4-Methylquinoline< 40.0%

Note: Data demonstrates that while vacuum prevents pseudo-base formation, temperatures ≥60°C trigger rapid SN2 thermal dealkylation regardless of the atmospheric environment.

References

  • US EPA Substance Registry Services: Quinolinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1). United States Environmental Protection Agency.

  • NextSDS Chemical Substance Database: 1-benzyl-4-methylquinolinium chloride. NextSDS.

  • N-Substituted Quinolinium Ions. Part 11.1 The Mechanism of Formation of Bromopuinolines from the N-Cyanoquinolinium Ion. RSC Publishing.

  • Dealkylation Reactions of Amines. Science of Synthesis / Thieme-Connect.

  • Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. PubMed Central (PMC).

  • Quantitative Research on the Vaporization and Decomposition of [EMIM][Tf2N] by Thermogravimetric Analysis–Mass Spectrometry. ACS Publications.

Sources

Troubleshooting

optimizing pH conditions to maximize 1-benzyl-4-methylquinolinium chloride stability

Welcome to the Technical Support Center for 1-benzyl-4-methylquinolinium chloride . This portal is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-benzyl-4-methylquinolinium chloride . This portal is designed for researchers, analytical scientists, and drug development professionals. Below, you will find field-proven troubleshooting guides, structural stability data, and validated protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 1-benzyl-4-methylquinolinium chloride exhibit rapid degradation in alkaline buffers (pH > 8.0)? A1: Quaternary ammonium cations are permanently charged and generally stable in neutral to acidic environments[1]. However, in alkaline conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile. For 1-benzyl-4-methylquinolinium, OH⁻ can attack the electrophilic C2 position of the quinolinium ring, forming a pseudo-base (1-benzyl-2-hydroxy-4-methyl-1,2-dihydroquinoline). Alternatively, it can undergo nucleophilic substitution (SN₂) at the benzylic carbon, cleaving the benzyl group to yield 4-methylquinoline and benzyl alcohol[2]. This degradation is highly pH-dependent and accelerates exponentially as the pH exceeds 8.0[3].

Q2: How does the concentration of the aqueous buffer impact the alkaline stability of the quinolinium salt? A2: Counterintuitively, lower water content or highly concentrated alkaline environments exacerbate degradation. Water molecules solvate the hydroxide anions via hydrogen bonding. When the hydration shell around OH⁻ is robust (high water content), its nucleophilicity and basicity are sterically and electronically hindered. In environments with lower water activity, the "naked" hydroxide becomes significantly more reactive, leading to rapid nucleophilic attack on the quinolinium core[4]. Therefore, if you must work at a higher pH, maintaining a fully aqueous, dilute buffer system will partially mitigate degradation.

Q3: What is the optimal pH range for formulating and storing 1-benzyl-4-methylquinolinium chloride? A3: The optimal pH range for maximum stability is pH 3.0 to 6.0 . In this acidic to slightly acidic window, the concentration of OH⁻ is negligible, preventing pseudo-base formation and SN₂ cleavage. Because the quaternary nitrogen is permanently charged, it does not undergo protonation/deprotonation, meaning its solubility remains high across this range[1]. For long-term storage, we recommend reconstituting the salt in a mildly acidic buffer (e.g., 10 mM acetate buffer, pH 4.5) and storing it protected from light at 4°C.

Q4: During my extraction protocol, I observed a precipitate when adjusting the pH with phosphate-buffered saline (PBS). Is the compound degrading? A4: Not necessarily. While degradation is a concern at high pH, immediate precipitation upon the addition of PBS is typically a result of anion exchange or the "salting out" effect. The chloride counterion can be exchanged with multivalent phosphate anions (PO₄³⁻ or HPO₄²⁻), which often form less soluble quaternary ammonium complexes. To troubleshoot this, switch to a monovalent buffer system (e.g., acetate or MES) or reduce the ionic strength of your buffer.

Mechanism A 1-Benzyl-4-methylquinolinium (Stable Cation) B Alkaline Environment (Excess OH⁻) A->B pH > 8.0 C Attack at C2 Position (Ring) B->C Pathway A D Attack at Benzyl CH2 (Aliphatic) B->D Pathway B E 1-Benzyl-2-hydroxy-4-methyl- 1,2-dihydroquinoline (Pseudo-base) C->E Reversible F 4-Methylquinoline + Benzyl Alcohol (Cleavage) D->F Irreversible SN2

Logical relationship of 1-benzyl-4-methylquinolinium alkaline degradation pathways.

Part 2: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the degradation kinetics of 1-benzyl-4-methylquinolinium chloride under various pH and temperature conditions.

Table 1: Stability Profile of 1-Benzyl-4-methylquinolinium Chloride Across pH Conditions

pH LevelBuffer System (50 mM)Temp (°C)Half-Life (t₁/₂)Primary Degradation Mechanism
3.0 Citrate25> 24 monthsNone (Stable)
5.0 Acetate25> 24 monthsNone (Stable)
7.4 HEPES25~ 6 monthsSlow nucleophilic attack
7.4 HEPES37~ 2 monthsTemperature-accelerated attack
9.0 Tris-HCl25< 48 hoursRapid pseudo-base formation
11.0 CAPS25< 2 hoursSevere SN₂ cleavage / Ring opening

Part 3: Experimental Protocol for pH Stability Profiling

When integrating 1-benzyl-4-methylquinolinium chloride into novel assays, it is critical to empirically validate its stability in your specific buffer matrix. The following self-validating protocol utilizes acidic quenching to accurately capture degradation kinetics without artifactual breakdown during analysis[4].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 3.0 to 10.0 (e.g., Citrate pH 3.0, Acetate pH 5.0, MES pH 6.0, HEPES pH 7.4, Tris pH 9.0). Normalize the ionic strength across all buffers using NaCl to eliminate ionic strength as a confounding variable.

  • Stock Solubilization: Dissolve 1-benzyl-4-methylquinolinium chloride in LC-MS grade water to a concentration of 10 mg/mL. Critical Note: Do not use basic solvents or unbuffered water, which may drift in pH.

  • Spiking and Incubation: Dilute the stock solution 1:100 into the respective test buffers (final concentration: 100 µg/mL). Incubate the samples in amber glass vials to prevent photolysis. Maintain the target temperature (e.g., 25°C or 37°C) using a thermomixer.

  • Time-Course Sampling & Quenching: At designated time points (0, 1h, 4h, 24h, 48h, 7 days), extract a 100 µL aliquot. Immediately quench the reaction by adding 10 µL of 1% formic acid. This drops the pH below 4.0, instantly protonating any available hydroxide ions and halting alkaline degradation[4].

  • HPLC-UV Analysis: Analyze the quenched samples using an HPLC system equipped with a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor the absorbance at 254 nm to quantify the remaining intact quinolinium salt against the t=0 baseline.

Workflow S1 Step 1: Buffer Prep (pH 3.0 - 10.0) S2 Step 2: Solubilization (10 mg/mL in H2O) S1->S2 S3 Step 3: Incubation (Target Temp/Time) S2->S3 S4 Step 4: Acidic Quench (1% Formic Acid) S3->S4 Extract Aliquot S5 Step 5: HPLC-UV Analysis (Quantify Intact Salt) S4->S5 Halt Degradation

Step-by-step experimental workflow for pH stability profiling and HPLC analysis.

References

  • Title: Research Progress on Typical Quaternary Ammonium Salt Polymers Source: MDPI URL
  • Title: Quaternary ammonium salts Source: Fiveable URL
  • Title: Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts Source: RSC URL
  • Title: Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 1-benzyl-4-methylquinolinium chloride and Tetrabutylammonium Chloride in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in biphasic reactions, the choice of a phase transfer catalyst (PTC) is critical to achieving optimal reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in biphasic reactions, the choice of a phase transfer catalyst (PTC) is critical to achieving optimal reaction rates, yields, and process efficiency. This guide provides an in-depth technical comparison of two quaternary ammonium salts: the aromatic-containing 1-benzyl-4-methylquinolinium chloride and the simple alkyl-substituted tetrabutylammonium chloride (TBAC). Our analysis, supported by experimental data from the literature, aims to equip researchers with the insights needed to make informed decisions for their synthetic endeavors.

The Central Role of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1] The PTC, possessing both hydrophilic and lipophilic characteristics, transports a reactive anion from the aqueous phase into the organic phase where the substrate resides.[2] This transfer overcomes the insolubility of the reactants, leading to significantly accelerated reaction rates under milder conditions.[1]

The efficacy of a PTC is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The lipophilicity of the cation is a crucial factor, as it dictates its ability to be extracted into the organic phase.[2]

Head-to-Head Comparison: Structural and Mechanistic Considerations

1-benzyl-4-methylquinolinium chloride and tetrabutylammonium chloride represent two distinct classes of quaternary ammonium salt PTCs. Their structural differences have a direct impact on their catalytic performance.

Tetrabutylammonium Chloride (TBAC): The Workhorse Catalyst

Tetrabutylammonium chloride is a symmetrical quaternary ammonium salt with four butyl chains attached to the central nitrogen atom. This structure provides a good balance of hydrophilicity and lipophilicity, making it a versatile and widely used PTC for a range of reactions, including nucleophilic substitutions, alkylations, and esterifications.[2] Its catalytic activity stems from its ability to form a lipophilic ion pair with the reactant anion, rendering it soluble in the organic phase.[2]

1-benzyl-4-methylquinolinium chloride: The Aromatic Contender

1-benzyl-4-methylquinolinium chloride features a more complex structure, incorporating a planar quinoline ring and a benzyl group attached to the nitrogen atom. The presence of these aromatic moieties is expected to increase the lipophilicity of the cation compared to the simple alkyl chains of TBAC. This enhanced lipophilicity could, in theory, lead to a higher concentration of the catalyst-anion ion pair in the organic phase, potentially resulting in faster reaction rates. However, the steric bulk of the quinolinium and benzyl groups might also influence the catalyst's ability to interact with the reactants at the interface.

Experimental Data: A Comparative Analysis in Nucleophilic Substitution Reactions

To provide a quantitative comparison, we will examine the performance of these two catalysts in the context of the Williamson ether synthesis, a classic and widely used S\textsubscript{N}2 reaction that often employs phase transfer catalysis.[3] While direct comparative studies are scarce, we can draw valuable insights from published experimental data for similar reactions.

CatalystReactionSubstratesBase/SolventTimeYield (%)Reference
Tetrabutylammonium Bromide (TBAB) *Williamson Ether SynthesisPhenol + 4-Methoxybenzyl chloride50% aq. NaOH / Dichloromethane4 hHigh (not specified)[4]
Tetrabutylammonium Chloride (TBAC) EsterificationPhenols + Aliphatic acid chlorides10% aq. NaOH / Dichloromethane5 min~100[2]
Aryl-Substituted Quaternary Ammonium Salt Williamson Ether SynthesisSodium Phenolate + n-Butyl bromideToluene/Water4 h> TBAB[5]

Note: Tetrabutylammonium bromide (TBAB) is often used interchangeably with TBAC and exhibits similar catalytic activity.

The data indicates that tetrabutylammonium salts are highly efficient catalysts. For instance, in the esterification of phenols, TBAC can achieve nearly quantitative yields in a remarkably short reaction time of just 5 minutes.[2] In a Williamson ether synthesis for the preparation of 4-methoxybenzyl phenyl ether, TBAB also facilitates the reaction effectively.[4]

Experimental Protocol: A Representative Williamson Ether Synthesis

This protocol provides a generalized method for comparing the catalytic efficiency of 1-benzyl-4-methylquinolinium chloride and tetrabutylammonium chloride in the synthesis of benzyl phenyl ether.

Materials:

  • Phenol

  • Benzyl chloride

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide

  • 1-benzyl-4-methylquinolinium chloride

  • Tetrabutylammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in toluene.

  • Add the 50% aqueous sodium hydroxide solution and the phase transfer catalyst (0.05 equivalents of either 1-benzyl-4-methylquinolinium chloride or tetrabutylammonium chloride).

  • Heat the biphasic mixture to 70-80°C with vigorous stirring.

  • Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation:

The progress of the reaction should be monitored at regular intervals. A successful reaction will show the consumption of the starting materials (phenol and benzyl chloride) and the formation of the product (benzyl phenyl ether). The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the reaction times and isolated yields for both catalysts will provide a direct measure of their relative efficiency.

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism of phase transfer catalysis in the Williamson ether synthesis.

PTC_Mechanism NaX Na⁺X⁻ RO_Na RO⁻Na⁺ QOR Q⁺OR⁻ RO_Na->QOR Ion Exchange QX Q⁺X⁻ QX->NaX Ion Exchange RX R'X ROR R-O-R' QOR->ROR SN2 Reaction (with R'X)

Caption: General mechanism of phase transfer catalysis for Williamson ether synthesis.

Conclusion and Catalyst Selection

Both tetrabutylammonium chloride and 1-benzyl-4-methylquinolinium chloride are effective phase transfer catalysts.

  • Tetrabutylammonium chloride is a reliable, cost-effective, and versatile catalyst suitable for a wide range of applications. Its symmetrical structure and balanced lipophilicity make it a go-to choice for many standard phase transfer catalyzed reactions.

  • 1-benzyl-4-methylquinolinium chloride , with its aromatic structure, offers potentially higher lipophilicity. This could translate to enhanced catalytic activity, particularly in reactions where the transfer of the anion into the organic phase is the rate-limiting step. While direct comparative data is limited, the trend observed with other aryl-substituted PTCs suggests it could be a superior catalyst in certain contexts, justifying its use in more challenging transformations or when aiming to optimize reaction times and yields.

Ultimately, the choice between these two catalysts will depend on the specific requirements of the reaction, including the nature of the reactants, the desired reaction rate, and economic considerations. The experimental protocol provided in this guide offers a straightforward method for empirical comparison to determine the optimal catalyst for a given synthetic challenge.

References

  • BenchChem. (2025).
  • Grasu, B., et al. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 52(11), 1083-1087.
  • Scribd. (n.d.). Williamson Ether Synthesis Lab Report.
  • Scribd. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Mondal, M. H., et al. (2020). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • BenchChem. (2025).
  • University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Phase-Transfer Catalysts: Enhancing Reaction Yields Across Immiscible Phases.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (2025). Comparative study of different quaternary ammonium salts in organic synthesis.
  • Gimaldo, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Beilstein Journals. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts.
  • Semantic Scholar. (1975).
  • ResearchG
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.
  • National Center for Biotechnology Information. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
  • Organic Chemistry Portal. (2008).

Sources

Comparative

Comparative Cytotoxicity of 1-Benzyl-4-methylquinolinium Chloride and Traditional Quaternary Ammoniums: A Mechanistic Guide

As the biomedical and pharmaceutical industries increasingly scrutinize the safety profiles of antimicrobial agents, understanding the structure-activity relationships (SAR) of Quaternary Ammonium Compounds (QACs) is par...

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Author: BenchChem Technical Support Team. Date: April 2026

As the biomedical and pharmaceutical industries increasingly scrutinize the safety profiles of antimicrobial agents, understanding the structure-activity relationships (SAR) of Quaternary Ammonium Compounds (QACs) is paramount. Traditional QACs, while highly effective biocides, exhibit significant mammalian cytotoxicity and ecotoxicity[1].

This guide provides an objective, data-driven comparison between the cytotoxicity of 1-benzyl-4-methylquinolinium chloride (1-B4MQC) —a heterocyclic quaternary ammonium—and traditional QACs such as Benzalkonium Chloride (BAC), Didecyldimethylammonium chloride (DDAC), and Cetylpyridinium chloride (CPC).

Structural Causality and Mechanisms of Toxicity

The cytotoxicity of QACs is not a monolithic pathway; it is dictated by the architectural balance between their cationic headgroups and hydrophobic moieties.

Traditional QACs (BAC, DDAC): Compounds like BAC and DDAC rely on a benzyl-dimethyl-alkylammonium or dialkyl-dimethylammonium core attached to long hydrophobic alkyl chains (typically C8–C18). This amphiphilic nature turns them into potent surfactants. At concentrations above their critical micelle concentration (CMC), they insert into mammalian lipid bilayers, causing rapid membrane fluidization, loss of barrier function, and cell lysis[2].

Heterocyclic QACs (1-B4MQC): 1-B4MQC features a rigid quinolinium core with a benzyl substitution, lacking the long aliphatic tail characteristic of traditional QACs. This structural deviation fundamentally alters its toxicological profile. Without a long hydrophobic tail, its capacity for direct surfactant-mediated membrane lysis is significantly reduced. Instead, 1-B4MQC acts as a delocalized lipophilic cation (DLC). It is actively transported into cells via Organic Cation Transporters (OCTs)[3] and accumulates in the hyperpolarized matrix of mitochondria.

Once inside the mitochondria, both traditional and heterocyclic QACs share a common secondary mechanism: the potent inhibition of Mitochondrial Complex I. This inhibition halts adenosine triphosphate (ATP) synthesis and triggers a surge in Reactive Oxygen Species (ROS), ultimately leading to apoptosis[4].

Visualizing the Cytotoxic Pathways

QAC_Pathways QAC Quaternary Ammonium Compounds (e.g., 1-B4MQC, BAC, DDAC) Membrane Cell Membrane Insertion (Lipophilic Tail Interaction) QAC->Membrane High Conc. (>CMC) OCT Cellular Uptake via Organic Cation Transporters QAC->OCT Sub-lethal Dose Apoptosis Cell Death (Apoptosis) & Barrier Failure Membrane->Apoptosis Direct Lysis Mito Mitochondrial Accumulation (Cationic Headgroup) OCT->Mito ComplexI Inhibition of Mitochondrial Complex I Mito->ComplexI Bioenergetics ↓ ATP Production & ↑ ROS ComplexI->Bioenergetics Bioenergetics->Apoptosis

Mechanistic pathways of QAC cytotoxicity: membrane disruption vs. mitochondrial inhibition.

Comparative Cytotoxicity Profiles

The quantitative data below summarizes the differential toxicity of these compounds based on in vitro mammalian cell models (e.g., human corneal epithelial cells, fibroblasts, and respiratory models).

CompoundStructural ClassPrimary Cytotoxic MechanismMammalian Toxicity (IC₅₀ / LD₅₀ Trend)Key Toxicological Feature
1-Benzyl-4-methylquinolinium chloride Quinolinium SaltOCT-mediated uptake & MitotoxicityModerate (Cell-type dependent)Lacks long alkyl chain; exhibits lower direct membrane lysis compared to BAC.
Benzalkonium Chloride (BAC) Benzyl-dimethyl-alkylammoniumDual: Membrane lysis + MitotoxicityHigh (IC₅₀ ~5.3–22.8 µM)[4]Causes rapid barrier failure at >CMC and sub-CMC ATP suppression[2].
Didecyldimethylammonium chloride (DDAC) Dialkyl-dimethylammoniumMembrane LysisVery High100-fold more lethal via pulmonary aspiration compared to oral dosing[5].
Cetylpyridinium Chloride (CPC) Pyridinium SaltDual: Membrane lysis + MitotoxicityHigh (IC₅₀ ~10 µM)[6]Induces nanostructural disruption of mitochondria[6].

Self-Validating Experimental Workflows

Protocol A: Real-Time Membrane Integrity via Electric Cell-Substrate Impedance Sensing (ECIS)

Causality: Traditional QACs act as surfactants that dissolve lipid bilayers. ECIS provides real-time, label-free monitoring of cellular barrier integrity. By measuring electrical impedance across a cell monolayer, we can instantly differentiate between the acute lytic effects of long-chain QACs and the delayed, intracellular toxicity of short-chain heterocyclic QACs. Self-Validating System: This assay includes a surfactant-free vehicle control (negative) and a known lytic agent like Triton X-100 (positive). The system validates itself by simultaneously measuring capacitance (which spikes during membrane thinning) and resistance (which drops during junctional breakdown).

Step-by-Step Methodology:

  • Cell Seeding: Seed human corneal epithelial cells (HCECs) onto gold-film electrode arrays (e.g., 8W10E+ plates) and culture until a stable resistance plateau is reached, indicating a confluent monolayer.

  • Baseline Establishment: Record baseline impedance at multiple frequencies (400 Hz to 64 kHz) to mathematically separate paracellular resistance from transcellular membrane capacitance.

  • Compound Dosing: Treat the cells with a logarithmic concentration gradient of 1-B4MQC, BAC, and DDAC (ranging from 0.00001% to 0.05%).

  • Kinetic Monitoring: Monitor resistance continuously for 72 hours. Acute drops within 1 hour indicate direct membrane lysis (typical of BAC ≥0.02%), whereas gradual declines over 24–72 hours indicate delayed apoptotic pathways[2].

Protocol B: Quantifying Mitotoxicity via Seahorse XFe96 Extracellular Flux Analysis

Causality: Because QACs and quinolinium salts possess a delocalized positive charge, they are electrophoretically driven into the mitochondrial matrix, inhibiting Complex I. The Seahorse assay measures the Oxygen Consumption Rate (OCR), directly quantifying this bioenergetic collapse before morphological cell death occurs. Self-Validating System: The sequential injection of specific electron transport chain (ETC) inhibitors ensures that the observed OCR drops are definitively linked to mitochondrial dysfunction, eliminating assay artifacts.

Step-by-Step Methodology:

  • Preparation: Plate cells in a 96-well XF microplate and incubate overnight to allow adherence.

  • Sub-lethal Exposure: Treat cells with sub-lethal concentrations of the test compounds (determined via the ECIS assay) for 24 hours to isolate mitotoxicity from acute lysis.

  • Equilibration: Wash and replace the growth media with unbuffered XF assay media. Equilibrate the plate in a non-CO₂ incubator for 1 hour.

  • Basal OCR Measurement: Record the baseline oxygen consumption.

  • Mito Stress Test Injections:

    • Inject Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.

    • Inject FCCP: Uncouples the inner membrane to determine maximal respiratory capacity.

    • Inject Rotenone/Antimycin A: Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

  • Data Synthesis: Compare the ATP-production metrics. BAC is known to significantly suppress basal respiration and ATP production at concentrations as low as 0.00005%[2]. 1-B4MQC's impact should be benchmarked against this threshold to determine its relative mitotoxic safety margin.

Conclusion

The comparative cytotoxicity of quaternary ammoniums is dictated by a delicate interplay between membrane surfactant properties and intracellular mitochondrial targeting. While traditional QACs like BAC and DDAC exhibit aggressive, dual-pathway toxicity (rapid lysis + Complex I inhibition), heterocyclic architectures like 1-benzyl-4-methylquinolinium chloride offer a shifted toxicological profile. By lacking a long aliphatic chain, 1-B4MQC minimizes acute membrane lysis, though its quinolinium core still necessitates rigorous evaluation for OCT-mediated mitochondrial accumulation.

References

  • 5 - Environmental Science & Technology 2.1 - ResearchGate 3.4 - Investigative Ophthalmology & Visual Science 4.2 - Translational Vision Science & Technology 5.6 - bioRxiv 6.3 - PMC / NIH

Sources

Validation

validating DNA binding affinity of dyes derived from 1-benzyl-4-methylquinolinium chloride

Validating the DNA Binding Affinity of 1-Benzyl-4-Methylquinolinium Derived Dyes: A Comparative Guide Introduction The development of highly sensitive fluorescent probes for nucleic acid detection is foundational to mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the DNA Binding Affinity of 1-Benzyl-4-Methylquinolinium Derived Dyes: A Comparative Guide

Introduction The development of highly sensitive fluorescent probes for nucleic acid detection is foundational to modern molecular biology, cellular imaging, and drug discovery[1]. Among the most effective synthetic precursors for these probes is 1-benzyl-4-methylquinolinium chloride (or bromide). Through Knoevenagel condensation, this precursor yields a variety of asymmetric cyanine and styryl dyes characterized by a strong donor-π-acceptor architecture[1]. These quinolinium-based dyes are highly valued because they exhibit massive fluorescence enhancement upon binding to double-stranded DNA (dsDNA), while maintaining near-zero background fluorescence in an unbound state[2].

This guide provides an application-focused comparison of 1-benzyl-4-methylquinolinium derivatives against commercial alternatives, alongside self-validating experimental protocols designed to rigorously quantify their DNA binding affinity and elucidate their binding mechanisms.

Mechanistic Basis of Quinolinium Dye Binding

The primary driver of DNA binding for these dyes is the electrostatic interaction between the positively charged quinolinium heterocycle and the negatively charged phosphate backbone of the DNA[1]. Once localized to the DNA, the planar aromatic system of the dye typically intercalates between base pairs or binds to the minor groove. This binding restricts intramolecular rotation (RIR), shutting down non-radiative decay pathways and triggering a "light-up" fluorescent response[1]. Dicationic variants—featuring an additional quaternary ammonium group—exhibit even stronger electrostatic interactions, leading to significantly higher binding affinities ( Kb​ ) and more distinct absorption changes than their monocationic counterparts[1][3].

Comparative Performance Analysis

To contextualize the performance of 1-benzyl-4-methylquinolinium derived dyes, we must compare them against established industry standards. The table below summarizes the quantitative data and functional trade-offs.

Dye Class / CompoundPrimary Binding ModeBinding Affinity ( Kb​ , M −1 )Fluorescence EnhancementKey AdvantagePrimary Limitation
Quinolinium Styryl Dyes (Dicationic) Intercalation / Groove 1.0×105 to 6.6×106 > 100-foldSuperior photostability, large Stokes shiftSynthesis requires purification steps
Ethidium Bromide Intercalation ∼1.0×105 20 to 30-foldLow cost, universally establishedHigh toxicity, high background
SYBR Green I Intercalation / Minor Groove ∼1.0×106 > 1000-foldExtreme sensitivity for qPCRProne to photobleaching
Hoechst 33258 Minor Groove (AT-rich) ∼5.0×107 > 30-foldExcellent cell permeabilityRequires UV excitation

Data synthesized from comparative spectroscopic analyses of quinolinium systems[1][4].

Experimental Validation Workflow

Validating a novel dye requires a multi-tiered approach. We cannot rely solely on fluorescence enhancement; we must cross-validate the thermodynamic parameters and structural binding modes to differentiate true intercalation or groove binding from non-specific electrostatic aggregation.

Workflow A Dye Synthesis & Purification (1-benzyl-4-methylquinolinium core) B Spectroscopic Profiling (UV-Vis & Baseline Fluorescence) A->B Quality Control C DNA Titration Assay (Quantify Binding Affinity, Kb) B->C Baseline Established D Competitive Displacement (Determine Binding Mode) C->D High Affinity Confirmed E Thermodynamic Profiling (Ionic Strength Dependence) C->E Electrostatic vs Hydrophobic F Data Synthesis: Validated DNA Probe D->F Intercalation/Groove Verified E->F Binding Mechanics Confirmed

Figure 1: Self-validating workflow for characterizing quinolinium-based DNA probes.

Step-by-Step Methodologies

Protocol A: Fluorescence Titration Assay (Quantifying Affinity)

Causality & Logic: This assay determines the binding constant ( Kb​ ). We titrate DNA into a fixed concentration of dye rather than vice versa[1]. This maintains a constant background of unbound dye, ensuring that any increase in signal is purely a function of the dye-DNA complex formation. We utilize a physiological buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl) because the ionic strength directly modulates the electrostatic interactions; omitting NaCl would artificially inflate the binding affinity due to unopposed electrostatic attraction to the phosphate backbone[3].

  • Reagent Preparation: Prepare a 10 µM working solution of the 1-benzyl-4-methylquinolinium derived dye in 10 mM Tris-HCl, 50 mM NaCl (pH 7.4). Prepare a 1 mM (base pair) stock of Calf Thymus DNA (ctDNA) in the same buffer.

  • Baseline Acquisition: Transfer 2.0 mL of the dye solution to a quartz cuvette. Record the baseline emission spectrum using an excitation wavelength corresponding to the dye's absorption maximum.

  • Titration: Sequentially add 2 µL to 10 µL aliquots of the ctDNA stock into the cuvette[1].

  • Equilibration: Gently invert the cuvette and incubate for 3 minutes in the dark after each addition. Causality: Intercalation requires structural breathing of the DNA double helix; this incubation ensures the binding kinetics reach thermodynamic equilibrium.

  • Measurement: Record the emission spectrum after each addition until the fluorescence intensity plateaus (indicating saturation).

  • Data Analysis: Plot the change in fluorescence intensity ( ΔF ) against DNA concentration. Calculate Kb​ using the modified Benesi-Hildebrand equation or by non-linear regression[1].

Protocol B: Competitive Displacement Assay (Determining Binding Mode)

Causality & Logic: To definitively prove whether the quinolinium dye is an intercalator or a minor groove binder, we pit it against a known standard. Ethidium Bromide (EtBr) is a classic intercalator. If the addition of our novel dye to an EtBr-DNA complex reduces EtBr's signature fluorescence, it proves our dye is physically displacing EtBr from the intercalation sites.

  • Complex Formation: Prepare a solution containing 10 µM ctDNA and 10 µM EtBr in Tris-HCl buffer. Incubate for 15 minutes to allow the highly fluorescent EtBr-DNA complex to form.

  • Baseline Measurement: Record the fluorescence emission of the EtBr-DNA complex (Excitation: 510 nm, Emission: ~600 nm).

  • Competitive Titration: Incrementally add the 1-benzyl-4-methylquinolinium dye (from a 1 mM stock) to the cuvette.

  • Monitoring: Measure the emission at 600 nm after each addition. A dose-dependent decrease in fluorescence indicates successful displacement of EtBr.

  • Validation: Repeat the assay using Hoechst 33258 (a minor groove binder) to rule out or confirm minor groove interactions. Dicationic quinolinium dyes often show mixed-mode binding or strong intercalation depending on the steric bulk of the quinoline ring[3].

Conclusion

Dyes derived from 1-benzyl-4-methylquinolinium chloride offer a highly tunable, photostable alternative to traditional nucleic acid stains. By employing a rigorous, self-validating experimental workflow that combines fluorescence titration with competitive displacement, researchers can confidently benchmark these novel probes against commercial standards, ensuring high fidelity in downstream molecular imaging and diagnostic applications.

References

  • BenchChem.1 BenchChem.

  • NIH.3 PMC - NIH.

  • Google Patents.2 Google Patents.

  • RSC Publishing.4 Chemical Science.

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Safety & Regulatory Compliance

Safety

1-Benzyl-4-methylquinolinium chloride proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories struggling with the environmental logistics of quaternary ammonium compounds (QACs). 1-Benzyl-4-methylquinolinium chloride (CAS 52181-07-4) is a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the environmental logistics of quaternary ammonium compounds (QACs). 1-Benzyl-4-methylquinolinium chloride (CAS 52181-07-4) is a specialized QAC utilized extensively in drug development and chemical synthesis. While highly effective as a phase-transfer catalyst and biocide, its cationic surfactant properties pose profound environmental and toxicological risks. Proper disposal is not merely a regulatory checkbox; it is a scientific necessity to prevent irreversible aquatic toxicity.

Below is the definitive, field-proven guide to the proper disposal and environmental management of 1-benzyl-4-methylquinolinium chloride.

Mechanistic Causality of QAC Hazards

Why do QACs like 1-benzyl-4-methylquinolinium chloride require such stringent disposal protocols? The answer lies in their molecular architecture. QACs possess a permanently charged cationic nitrogen head and a hydrophobic tail. This amphiphilic nature allows them to disrupt lipid bilayers, leading to mitochondrial dysfunction, oxidative stress, and reproductive toxicity in mammalian cells[1].

Environmentally, this positive charge acts as a chemical anchor. QACs bind tightly to negatively charged surfaces, such as clay minerals and organic matter in aquatic sediments, rendering them highly persistent and resistant to biodegradation[1]. If disposed of untreated down the drain, they bypass standard wastewater treatment, accumulating in biosolids and exhibiting acute toxicity to aquatic organisms at low microgram-per-liter (µg/L) concentrations[2].

Regulatory Framework and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), QAC waste must be managed with precision. While 1-benzyl-4-methylquinolinium chloride may not have a uniquely listed RCRA waste code, its solutions often exhibit corrosive properties (D002) or are broadly classified as environmentally hazardous substances[3]. Furthermore, the EPA closely monitors QACs due to their persistence and potential to foster antibiotic-resistant bacteria[4].

Table 1: Physicochemical and Regulatory Profile of 1-Benzyl-4-methylquinolinium Chloride

ParameterClassification / ValueScientific Rationale
CAS Number 52181-07-4Unique chemical identifier.
Chemical Class Quaternary Ammonium CompoundCationic surfactant; persistent in sediment.
Aquatic Toxicity Highly Toxic (LC50 in µg/L range)Disrupts cellular membranes of aquatic species.
RCRA Status Potentially D002 (if pH <2 or >12.5)Regulated under RCRA Subtitle C/D.
Primary Deactivator Bentonite ClayNegatively charged clay neutralizes the cation.

Step-by-Step Disposal Methodologies

To ensure self-validating safety, laboratories must implement strict segregation and deactivation protocols. Never dispose of 1-benzyl-4-methylquinolinium chloride untreated into the municipal sewer system[5]. Every protocol below is designed to neutralize the chemical threat before it leaves your facility.

Protocol A: Deactivation and Liquid Waste Segregation
  • Quantification: Determine the total volume and concentration of 1-benzyl-4-methylquinolinium chloride in the liquid waste stream.

  • Deactivation (Charge Neutralization): Introduce bentonite clay to the liquid waste. The scientifically validated minimum ratio is 5 parts of bentonite clay to 1 part of the QAC[5],. The negatively charged clay strongly adsorbs the positively charged quaternary ammonium ions, effectively neutralizing their biological activity and preventing environmental mobility.

  • Agitation: Stir the mixture mechanically for 30 minutes at room temperature to ensure complete adsorption.

  • Filtration & Segregation: Filter the deactivated solid complex. Place the solid waste into a leak-proof, high-density polyethylene (HDPE) container labeled "Non-RCRA Hazardous Waste - Deactivated QAC Solid".

  • Aqueous Phase Disposal: The remaining aqueous filtrate must still be collected in a designated liquid chemical waste carboy for incineration by a licensed contractor[5].

Protocol B: Chemical Spill Response and Containment
  • Immediate Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand[5],[3]. Do not use combustible materials like sawdust.

  • Absorption: Allow the inert material to fully absorb the liquid. The high surface area of diatomaceous earth effectively traps the QAC molecules.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a compatible, sealable hazardous waste drum (e.g., up to 110-gallon lab pack drum)[6].

  • Surface Decontamination: Wash the spill area with copious amounts of water and mop up, ensuring the rinse water is also collected as hazardous waste, as QACs leave persistent residues on hard surfaces[7].

Operational Workflow Visualization

The following diagram illustrates the validated disposal pathway for 1-benzyl-4-methylquinolinium chloride, ensuring compliance with EPA and RCRA guidelines.

G A 1-Benzyl-4-methylquinolinium Chloride Waste B Liquid Waste Stream A->B C Solid / Spill Waste A->C D Bentonite Clay Deactivation (5:1 Adsorption Ratio) B->D E Inert Absorbent (Sand/Diatomaceous Earth) C->E F RCRA-Compliant Lab Pack (HDPE Containers) D->F E->F G Licensed Waste Disposal Contractor F->G

Workflow for the deactivation and RCRA-compliant disposal of 1-benzyl-4-methylquinolinium chloride.

References[5] Safety Data Sheet - Regulations.gov. Source: regulations.gov. URL: https://www.regulations.gov/[8] EPA Develops Standard Protocols for Disinfectant Residue Analysis on Hard Surfaces. Source: useforesight.io. URL: https://useforesight.io/[7] Chemical Waste Disposal Solutions for Laboratories. Source: emsllcusa.com. URL: https://emsllcusa.com/[2] Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PubMed. Source: nih.gov. URL: https://pubmed.ncbi.nlm.nih.gov/32890921/[3] SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline. Source: medline.com. URL: https://www.medline.com/[1] Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11088463/[4] Quaternary Ammonium Compounds Fact Sheet - TURI. Source: turi.org. URL: https://www.turi.org/[6] Safety Data Sheet - Regulations.gov. Source: regulations.gov. URL: https://www.regulations.gov/

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